3,3-Diethyloxane-2,6-dione
Description
3,3-Diethyloxane-2,6-dione is a cyclic diketone derivative characterized by a six-membered oxane ring with two ketone groups at positions 2 and 6, and two ethyl substituents at position 2. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol. The ethyl groups at position 3 likely enhance steric effects and lipophilicity compared to simpler diones, influencing reactivity and solubility .
Properties
CAS No. |
143096-21-3 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3,3-diethyloxane-2,6-dione |
InChI |
InChI=1S/C9H14O3/c1-3-9(4-2)6-5-7(10)12-8(9)11/h3-6H2,1-2H3 |
InChI Key |
GBRQDTCDGAOVHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)OC1=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Benzyloxane-2,6-dione (CAS: 112635-23-1)
Ergostane-3,6-dione and Stigmastane-3,6-dione
- Molecular Formulas : C₂₈H₄₄O₂ (ergostane) and C₂₉H₄₆O₂ (stigmastane)
- Key Features : Steroid-derived diketones with fused tetracyclic backbones. These compounds are identified in plant extracts (e.g., rice straw) and participate in sterol biosynthesis pathways.
Cyclohexane-1,2-diones (e.g., Camphorquinone)
- Molecular Formula: C₁₀H₁₄O₂ (camphorquinone)
- Key Features: Bicyclic diketones with rigid fused-ring systems. Camphorquinone exhibits strong UV absorption and is used as a photoinitiator in dental resins.
- Applications : Key in photopolymerization and organic electronics .
Functional Analogues
Benzoacridine-5,6-dione Derivatives
- Key Features: Fused aromatic systems with two ketone groups. These compounds exhibit strong antiproliferative activity (IC₅₀: 5.4–47.99 μM in MCF-7 cells) due to their ortho-quinone moieties, which generate reactive oxygen species (ROS) .
- Synthesis : Formed via nucleophilic attack on intermediates like 3-(4-hydroxybenzylidene)naphthalene-1,2,4(3H)-trione, with steric hindrance influencing product distribution .
Purine-2,6-dione Derivatives (e.g., Etophylline)
- Molecular Formula : C₉H₁₂N₄O₃ (Etophylline)
- Key Features : Xanthine-based diones with vasodilatory and antiasthmatic properties. Derivatives like 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-purine-2,6-dione show significant pulmonary vasodilation (e.g., compound 8 with dichloro substituents, surpassing standard drug Cilostazol) .
- Synthesis : Prepared via reactions of theophylline with chloroacetyl chloride and piperazine, followed by functionalization with aromatic amines .
Data Tables
Table 1: Structural and Functional Comparison of Dione Derivatives
Table 2: Key Research Findings
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